molecular formula C14H12FNO2S B2369965 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine CAS No. 2320724-41-0

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine

Cat. No.: B2369965
CAS No.: 2320724-41-0
M. Wt: 277.31
InChI Key: MKJPTRPYEIMSOH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine is a synthetic organic compound that features a thiazolidine ring fused with a furan ring and substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by cyclization with furfural. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

    Substitution: Amines, thiols; usually in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiazolidine and furan rings exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its pharmacological properties. It is being evaluated for its potential to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, making them suitable for advanced applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine apart from these similar compounds is its unique combination of a thiazolidine ring and a furan ring, along with the fluorophenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2S/c15-12-3-1-10(2-4-12)14-16(6-8-19-14)13(17)11-5-7-18-9-11/h1-5,7,9,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPTRPYEIMSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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